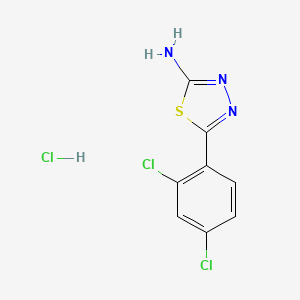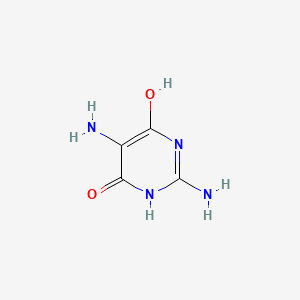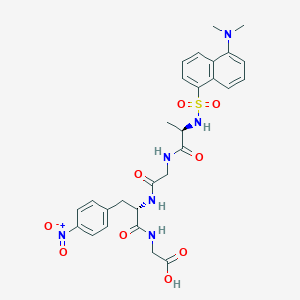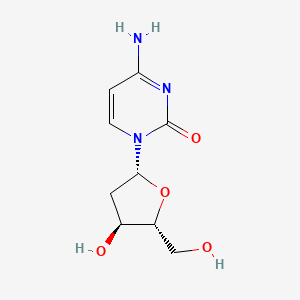
5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride
Descripción general
Descripción
The compound is a derivative of 2,4-Dichlorophenylhydrazine hydrochloride . Hydrazine derivatives are often used in laboratory chemicals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine are synthesized in steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .Molecular Structure Analysis
The structure of similar compounds is established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Applications
5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-ylamine hydrochloride belongs to the class of heterocyclic compounds known for their significance in organic chemistry and medicinal applications. Thiadiazoles, in particular, have been extensively studied for their diverse pharmacological properties, which might be attributed to the toxophoric N2C2S moiety present in their structure. These compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral effects. The development of hybrid molecules by combining different moieties in one frame has led to compounds with interesting biological profiles, suggesting the potential for this compound to serve as a scaffold for new drug development (Mishra, Singh, Tripathi, & Giri, 2015).
Pharmacological Potential
Research has indicated that 1,3,4-thiadiazole derivatives, a category to which this compound belongs, are crucial pharmacophore scaffolds with a wide possibility for chemical modification. These modifications have led to the identification of diverse pharmacological potentials, making them significant for medicinal chemistry. The 1,3,4-oxadiazole cycle, similar in structure to thiadiazoles, is known for enhancing pharmacological activity by participating in hydrogen bonding interactions with different enzymes and receptors. This suggests that this compound and its derivatives could be explored for their biological activities, potentially contributing to the development of new therapeutic agents (Lelyukh, 2019).
Antimicrobial and Antitumor Applications
The antimicrobial and antitumor activities of thiadiazole derivatives have been highlighted in several studies. These compounds have shown significant effects against various microbial strains and cancer cell lines, demonstrating their potential in the treatment of infections and cancer. The structure-activity relationship (SAR) analyses of these derivatives provide insights into their mechanism of action, contributing to the optimization and rational design of new molecules with improved efficacy and safety profiles (Alam, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3S.ClH/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7;/h1-3H,(H2,11,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFJGPZBMKNGJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(S2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3025302.png)
![4,16-Dibromo[2.2]paracyclophane](/img/structure/B3025303.png)
![Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B3025307.png)
![[2,2'-Bipyridine]-5,5'-diamine](/img/structure/B3025308.png)



![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B3025313.png)

